-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
[(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG8-Mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. One common method involves reacting amino-PEG-DSPE with N-succinimide 3-(N-maleimide)-propionate in the presence of solvents like chloroform and dimethylformamide (DMF), along with triethylamine as a catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of DSPE-PEG8-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yield and purity. The product is then purified using techniques like chromatography and crystallization to remove any impurities.
化学反応の分析
Types of Reactions
DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups (-SH) in cysteine residues. This reaction is commonly used for bioconjugation purposes .
Common Reagents and Conditions
The maleimide group in DSPE-PEG8-Mal reacts efficiently with thiol groups at neutral pH (around 7.0). Common reagents used in these reactions include cysteine-containing peptides and proteins .
Major Products Formed
The major products formed from the reaction of DSPE-PEG8-Mal with thiol groups are stable thioether linkages. These linkages are highly stable and resistant to hydrolysis, making them ideal for applications in drug delivery and bioconjugation .
科学的研究の応用
Chemistry
In chemistry, DSPE-PEG8-Mal is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .
Biology
In biological research, DSPE-PEG8-Mal is employed to modify the surface of liposomes and micelles, enhancing their stability and circulation time in vivo. This modification improves the delivery of encapsulated drugs to specific tissues and cells.
Medicine
In medicine, DSPE-PEG8-Mal is used in the formulation of liposomal drugs and vaccines. The compound’s ability to form stable liposomes makes it an excellent carrier for hydrophobic drugs, improving their solubility and bioavailability.
Industry
In the industrial sector, DSPE-PEG8-Mal is used in the production of targeted drug delivery systems. By modifying the surface of nanoparticles with DSPE-PEG8-Mal, researchers can achieve targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects and improving treatment efficacy.
作用機序
DSPE-PEG8-Mal exerts its effects through the formation of stable liposomes and micelles. The hydrophobic DSPE component allows the compound to self-assemble in aqueous environments, forming a lipid bilayer that can encapsulate hydrophobic drugs. The hydrophilic polyethylene glycol component extends into the aqueous environment, providing steric stabilization and preventing aggregation .
The maleimide group in DSPE-PEG8-Mal reacts with thiol groups in cysteine residues, forming stable thioether linkages. This reaction is commonly used to conjugate DSPE-PEG8-Mal to peptides, proteins, and other biomolecules, enhancing their stability and bioavailability .
類似化合物との比較
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG8-Mal, this compound also contains a maleimide group and is used for bioconjugation purposes.
DSPE-PEG2000-Maleimide: This variant has a shorter polyethylene glycol chain compared to DSPE-PEG8-Mal, which affects its solubility and stability.
DSPE-PEG5000-Maleimide: This variant has a longer polyethylene glycol chain, providing enhanced steric stabilization and longer circulation time in vivo.
Uniqueness of DSPE-PEG8-Mal
DSPE-PEG8-Mal is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility, stability, and circulation time. This makes it an ideal candidate for a wide range of applications in drug delivery, bioconjugation, and nanotechnology .
特性
分子式 |
C64H119N2O19P |
|---|---|
分子量 |
1251.6 g/mol |
IUPAC名 |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73) |
InChIキー |
DWLVJCKBUSIFBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


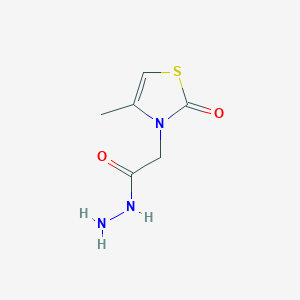
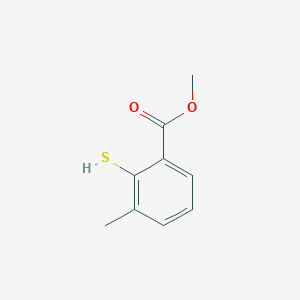

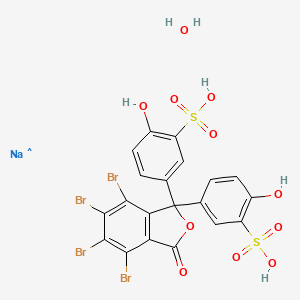
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
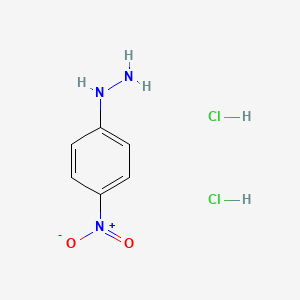
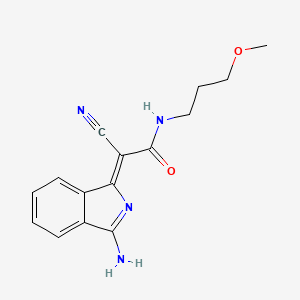
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
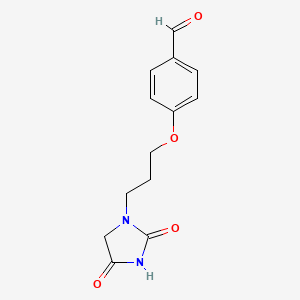
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
